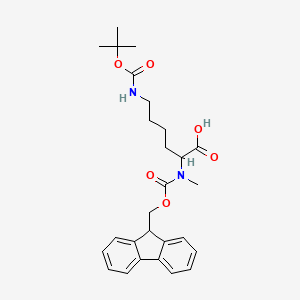

Fmoc-N-methyl-L-lysine(Boc)

Description

Significance of N-Methylated Amino Acids in Contemporary Peptide Science

The introduction of N-methylated amino acids into peptide sequences is a key strategy for enhancing the therapeutic potential of peptides. researchgate.netkrisp.org.za Peptides often face limitations as drug candidates due to poor metabolic stability, particularly against enzymatic degradation, and low cell membrane permeability. scielo.org.mx N-methylation of the peptide backbone amide nitrogen offers a powerful solution to these challenges. scielo.org.mxresearchgate.net

Key advantages conferred by N-methylation include:

Proteolytic Resistance: The methyl group provides steric hindrance that blocks access for proteolytic enzymes, which would otherwise cleave the peptide bonds, thus increasing the peptide's half-life in biological fluids. scielo.org.mxresearchgate.net

Enhanced Membrane Permeability: N-methylation can alter the conformational properties of the peptide backbone by disrupting intramolecular hydrogen bonds. scielo.org.mx This often leads to an increase in lipophilicity, which can improve the peptide's ability to cross cell membranes. scielo.org.mxrsc.org

Conformational Control: The presence of an N-methyl group restricts the rotational freedom of the peptide backbone, inducing a more rigid conformation. scielo.org.mx This conformational constraint can be exploited to lock a peptide into its biologically active shape, potentially increasing its potency and receptor selectivity.

Modulation of Biological Activity: N-methylation is a naturally occurring post-translational modification that plays a vital role in regulating biological processes. researchgate.netresearchgate.net For instance, lysine (B10760008) methylation on histone tails is a crucial epigenetic marker that influences gene expression. researchgate.net Synthesizing peptides with site-specific N-methylation allows researchers to create tools to study these pathways and develop inhibitors or modulators of the enzymes involved. chemicalbook.comresearchgate.net

The strategic incorporation of N-methylated residues is therefore a critical tool in drug discovery and for structure-activity relationship (SAR) studies, enabling the fine-tuning of a peptide's pharmacological profile. scielo.org.mx

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Scientific Rationale | Reference |

|---|---|---|---|

| Enzymatic Stability | Increased | Steric hindrance at the amide bond prevents cleavage by proteases. | scielo.org.mxresearchgate.net |

| Cell Permeability | Generally Increased | Reduces hydrogen bonding capacity and increases lipophilicity, facilitating passage through lipid bilayers. | scielo.org.mxresearchgate.net |

| Conformation | More Rigid/Constrained | Restricts rotation around the C-N bond, limiting conformational flexibility. | scielo.org.mx |

| Aqueous Solubility | Can be Increased | Despite increased lipophilicity, N-methylation can disrupt crystal lattice packing and improve solvation. | scielo.org.mxrsc.org |

| Biological Recognition | Modulated | Alters the peptide's shape and hydrogen bonding potential, affecting interactions with biological targets like receptors and enzymes. | researchgate.net |

Strategic Role of Orthogonal Protecting Group Chemistry: The Fmoc/Boc System for Lysine Derivatives

The successful chemical synthesis of complex peptides, especially those containing modified residues like N-methyl-lysine, hinges on a precise strategy of temporary and permanent protecting groups. nih.goviris-biotech.de Orthogonal protection is a fundamental concept where different classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others. iris-biotech.de Fmoc-N-methyl-L-lysine(Boc) is a perfect embodiment of this strategy.

In this molecule, two distinct and orthogonal protecting groups are employed to shield the two amino functionalities of the N-methyl-lysine residue:

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino (Nα) group of the amino acid. chempep.com It is classified as base-labile, meaning it is stable under acidic conditions but is efficiently removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.de This deprotection step is performed repeatedly during SPPS to elongate the peptide chain from the C-terminus to the N-terminus. nih.gov

The Boc (tert-butoxycarbonyl) Group: This group protects the ε-amino (Nε) group on the lysine side chain. chempep.com In contrast to Fmoc, the Boc group is acid-labile. It remains stable throughout the cycles of Fmoc deprotection but is cleaved under strong acidic conditions, usually with trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the solid support resin. iris-biotech.de

The orthogonality of the Fmoc/Boc system is crucial. iris-biotech.dersc.org It ensures that during the stepwise assembly of the peptide, the reactive lysine side chain remains inert, preventing unwanted side reactions such as branching at the wrong position. chemimpex.comchempep.com This allows for the unambiguous incorporation of the N-methyl-lysine residue at a specific, predetermined position within the peptide sequence. nih.gov This level of control is essential for synthesizing structurally defined peptides for advanced research, such as creating histone tail analogs for epigenetic studies or developing potent and stable peptide therapeutics. chemicalbook.com

Table 2: Orthogonal Protection in Fmoc-N-methyl-L-lysine(Boc)

| Protected Group | Protecting Group | Chemical Name | Deprotection Condition | Classification | Reference |

|---|---|---|---|---|---|

| α-Amino (Nα) | Fmoc | 9-fluorenylmethoxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Temporary | iris-biotech.de |

| ε-Amino (Nε) | Boc | tert-butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid) | Permanent (until final cleavage) | iris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKBGOKNZZJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Methyl L Lysine Boc

Established Synthetic Pathways

The foundational methods for preparing Fmoc-N-methyl-L-lysine(Boc) involve sequential protection and modification steps. These pathways are designed to selectively introduce the methyl group onto the ε-amino group while protecting the α-amino and carboxyl groups.

A well-established route to Fmoc-N-methyl-L-lysine(Boc) involves a four-step sequence that ensures high regioselectivity. nih.gov This method is based on the differential reactivity of the amino groups on the lysine (B10760008) side chain.

The process typically begins with a protected lysine derivative, such as α-N-Cbz-L-lysine. The key steps are:

Reductive Benzylation : The ε-amino group is first protected with a benzyl (B1604629) group. This is often achieved by forming a Schiff base with benzaldehyde, which is then reduced using an agent like sodium borohydride (B1222165) (NaBH₄). This step selectively blocks the ε-amino group, preparing it for the subsequent methylation.

Reductive Methylation : With the α-amino group still protected (e.g., with a Cbz group) and the ε-amino group benzylated, the ε-N-benzyl intermediate undergoes reductive methylation. This is commonly performed using formaldehyde (B43269) as the methyl source and formic acid as the reducing agent. This step introduces the required methyl group to the ε-nitrogen. An alternative approach uses methyl iodide in alkaline conditions. vulcanchem.com

Debenzylation : The benzyl group is removed from the ε-nitrogen. This is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst, which cleaves the benzyl group while leaving the Cbz group intact. nih.gov

Boc Protection and Fmoc Introduction : The newly freed ε-N-methylamino group is protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640) (Boc₂O). nih.gov Following this, the initial α-amino protecting group (e.g., Cbz) is removed, and the α-amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product.

This stepwise approach provides excellent control over the position of methylation, ensuring the synthesis of the correct isomer. nih.gov

To improve the efficiency and reduce the number of intermediate purification steps, one-pot strategies have been developed. These methods combine several reaction steps into a single sequence, saving time and resources. chemicalbook.comnih.gov

A concise preparation method involves two sequential one-pot reactions. nih.govresearchgate.net

Pot 1 (Reductive Alkylation) : The synthesis starts with a suitable lysine precursor. Reductive benzylation and subsequent reductive methylation are performed consecutively in the same reaction vessel. nih.gov This avoids the isolation of the N-benzyl intermediate.

Pot 2 (Debenzylation and Protection) : Following the alkylation steps, the reaction mixture undergoes debenzylation via catalytic hydrogenolysis to remove the benzyl group. After removing the catalyst, Boc anhydride is added directly to the same pot to protect the ε-N-methylamino group. chemicalbook.comnih.gov

This streamlined approach has been shown to produce Nα-Fmoc-Nε-(Boc, methyl)-lysine with high purity and a yield of 93%. chemicalbook.com Such methods are advantageous for scaling up the production of this essential building block for peptide synthesis. uq.edu.au

| Method | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Multi-Step Synthesis | Sequential, isolated steps for benzylation, methylation, debenzylation, and protection. | High control over regioselectivity; well-established. | Time-consuming; requires multiple purifications, potentially lowering overall yield. | nih.gov |

| One-Pot Sequential Synthesis | Combines reductive alkylations in one pot, and debenzylation/Boc protection in a second pot. | Increased efficiency; reduced handling and purification steps; high yield (93%). | Requires careful control of reaction conditions to avoid side products. | chemicalbook.comnih.govresearchgate.net |

Optimization and Refinements in Synthesis

The synthesis and subsequent use of N-methylated amino acids present unique challenges, including the risk of racemization and difficult coupling reactions. Research has focused on refining synthetic protocols to address these issues.

N-methylated amino acid derivatives are known to be susceptible to racemization, particularly during peptide bond formation and deprotection steps. cdnsciencepub.comcdnsciencepub.com Racemization can occur through the formation of an oxazolium-5-oxide intermediate, a mechanism distinct from the oxazolone (B7731731) pathway seen with unmethylated amino acids. cdnsciencepub.comresearchgate.net

Several strategies have been developed to minimize the loss of stereochemical integrity:

Choice of Base : The basicity and steric hindrance of the organic base used during coupling reactions significantly impact racemization. highfine.com Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred over less hindered and stronger bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA). highfine.com

Use of Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt) can suppress racemization, especially when using carbodiimide (B86325) coupling agents. highfine.compeptide.com Adding copper(II) chloride (CuCl₂) has also been reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid. peptide.com

Deprotection Conditions : Saponification (hydrolysis with aqueous base) to remove ester protecting groups can cause significant racemization (up to 24%) in N-methylated derivatives and should generally be avoided. cdnsciencepub.com Similarly, deprotection with strong acids like hydrogen bromide in acetic acid can also lead to racemization. cdnsciencepub.com

The coupling of N-methylated amino acids is often sluggish due to steric hindrance and the reduced nucleophilicity of the N-methylamino group. lookchem.com Standard coupling reagents like HBTU and TBTU can be inefficient, particularly when HOBt is present, as it can lead to the formation of a weakly reactive benzotriazolyl ester. lookchem.combachem.com

To overcome this, a range of advanced coupling reagents have been developed that show superior performance for N-methylated residues:

Phosphonium Salts : Reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) are highly effective for coupling N-methyl amino acids, even in sterically demanding situations. peptide.comlookchem.com

Halouronium Salts : Chloro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate (PyClU) is another stable and efficient reagent for hindered couplings. lookchem.combiosynth.com

Oxyma-Based Reagents : To replace potentially explosive HOBt/HOAt-based reagents, compounds like COMU, which incorporates Oxyma Pure, have been developed. COMU demonstrates coupling efficiencies comparable to HATU but with improved safety and solubility profiles. bachem.com

Other Reagents : 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) has also been identified as a powerful coupling reagent for synthesizing peptides containing N-methyl amino acids, proceeding with good yields and without loss of optical purity. thieme-connect.com

| Reagent Class | Examples | Key Advantages | Reference |

|---|---|---|---|

| Phosphonium Salts | PyAOP, PyBroP, BOP | Highly effective for sterically hindered and N-methylated couplings. | peptide.comlookchem.com |

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | HATU and COMU are highly efficient; COMU offers enhanced safety. | peptide.combachem.com |

| Halouronium/Halophosphonium Salts | PyClU, PyCloP | Solid, stable, and very effective where HOBt-based reagents fail. | lookchem.combiosynth.com |

| Pyridinium Salts | BEP | Simple protocol, good yields, and maintains optical purity. | thieme-connect.com |

Ensuring that methylation occurs exclusively at the ε-amino group of lysine is paramount for the synthesis of Fmoc-N-methyl-L-lysine(Boc). Achieving high regioselectivity depends on the chosen synthetic route and the careful use of protecting groups.

The primary strategy for ensuring regiochemical fidelity is the orthogonal protection of the α- and ε-amino groups. The multi-step pathway (Section 2.1.1) is designed explicitly for this purpose. By first protecting the α-amino group (e.g., as a Cbz derivative), the ε-amino group is left available for modification.

Subsequent steps are designed to prevent undesired reactions:

Selective Alkylation : Reductive amination is a key method for controlled alkylation. Using a benzyl group for temporary protection of the ε-amine allows for subsequent N-methylation at the same site before the benzyl group is selectively removed. nih.gov This prevents over-alkylation (dimethylation or trimethylation) and modification at the α-position.

Avoiding Non-selective Methods : Direct alkylation of lysine with reagents like methyl iodide without proper protection is generally avoided as it is less selective and can lead to a mixture of mono-, di-, and tri-methylated products at the ε-position, as well as potential alkylation at the α-amine. nih.gov The use of key intermediates, such as L-2-amino-6-bromohexanoic acid derivatives, also provides a pathway to selectively modify the ε-position. nih.govresearchgate.net

The combination of α-amino group protection, selective modification of the ε-amino group, and final protection with Boc and Fmoc groups ensures that the final product has the precise chemical structure required for its use in synthesizing site-specifically monomethylated peptides. nih.gov

Methodologies for Minimizing Intermediate Isolation Steps

This improved methodology consists of two main stages:

One-Pot Reductive Amination and Methylation : The synthesis begins with consecutive reductive benzylation and reductive methylation of the lysine precursor. This is performed in a single reaction vessel, avoiding the need to isolate the intermediate products. nih.gov

One-Pot Deprotection and Boc Protection : The subsequent step involves the removal of the benzyl protecting group via catalytic hydrogenolysis, immediately followed by the introduction of the tert-butyloxycarbonyl (Boc) group to protect the ε-amino group. This is also conducted as a one-pot reaction. nih.gov

This streamlined approach successfully produces Nα-Fmoc-Nε-(Boc, methyl)-L-lysine, which can then be directly used as a building block in solid-phase peptide synthesis (SPPS) to create peptides containing a monomethylated lysine residue. nih.gov The final product is typically a white powder with a high yield of around 93% and a melting point of 85-87°C. chemicalbook.com

| Reaction Stage | Description | Key Benefit |

| Stage 1 | Consecutive reductive benzylation and reductive methylation. nih.gov | Avoids isolation of the benzylated intermediate. |

| Stage 2 | Catalytic hydrogenolysis (debenzylation) followed by Boc protection. nih.gov | Avoids isolation of the debenzylated intermediate. |

Preparation of Related N-Methylated Lysine Analogues

The study of lysine methylation often requires access to variously methylated analogues, including dimethylated and trimethylated forms. Efficient synthetic routes for these related building blocks are therefore essential.

Synthesis of ε-N-dimethyl-L-lysine and ε-N-trimethyl-L-lysine Building Blocks

Facile and direct synthetic routes have been developed for preparing Nα-Fmoc protected ε-N-dimethyl and ε-N-trimethyl-L-lysine building blocks, which are crucial for synthesizing peptides with specific lysine methylation patterns, such as those found in histone tails. researchgate.net

Nα-Fmoc-Nε-dimethyl-lysine : This building block is synthesized through the reductive methylation of Nα-Fmoc-lysine. researchgate.net This method provides a direct route to the desired dimethylated product.

Nα-Fmoc-Nε-trimethyl-lysine : The trimethylated analogue is produced via the quaternisation of either Nα-Fmoc-lysine or Nα-Fmoc-Nε-dimethyl-lysine. researchgate.net This reaction results in the formation of an iodide salt of the trimethylated lysine derivative. researchgate.net

These building blocks have been successfully incorporated into peptides using solid-phase peptide synthesis to investigate the biological functions of lysine dimethylation and trimethylation. researchgate.net

| Building Block | Synthetic Method | Starting Material |

| Nα-Fmoc-Nε-dimethyl-lysine | Reductive Methylation researchgate.net | Nα-Fmoc-lysine researchgate.net |

| Nα-Fmoc-Nε-trimethyl-lysine | Quaternisation researchgate.net | Nα-Fmoc-lysine or Nα-Fmoc-Nε-dimethyl-lysine researchgate.net |

Facile Synthetic Routes for Optically Active N-monomethylated Amino Acids

Maintaining optical purity is a significant challenge in the synthesis of N-methylated amino acids. Methodologies that prevent racemization are highly valued.

A general and reliable three-step process for synthesizing optically active N-monomethylated amino acids proceeds without racemization:

N-Benzylation : The starting optically active amino acid is converted into its N-benzyl derivative. researchgate.net

Methylation : The N-benzyl derivative is then methylated. researchgate.net

Hydrogenolysis : The benzyl group is removed via hydrogenolysis to yield the final N-monomethylated amino acid. researchgate.net

Integration and Applications in Peptide Synthesis and Bioconjugation

Core Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern peptide chemistry, and Fmoc-N-methyl-L-lysine(Boc) is a key component in this methodology. SPPS allows for the efficient, stepwise assembly of peptide chains on a solid support, and the unique protecting group combination of this compound is well-suited for this approach. iris-biotech.de The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino terminus is temporarily protective and can be removed under basic conditions, while the Boc (tert-butyloxycarbonyl) group on the ε-amino side chain provides more permanent protection that is cleaved under acidic conditions, typically during the final step of releasing the peptide from the resin. chempep.comiris-biotech.de This orthogonal protection scheme is fundamental to the successful synthesis of complex peptides. peptide.com

The incorporation of N-methylated amino acids like Fmoc-N-methyl-L-lysine(Boc) can confer several advantageous properties to the resulting peptide. N-methylation can enhance metabolic stability by providing resistance to enzymatic degradation by proteases. chemicalbook.comresearchgate.net This modification can also influence the peptide's conformation and reduce backbone flexibility.

The incorporation of N-methylated lysine (B10760008) residues into a growing peptide chain during SPPS is a well-established process. nih.gov Fmoc-N-methyl-L-lysine(Boc) is used as a building block in the same manner as other Fmoc-protected amino acids. nih.gov The synthesis cycle involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next amino acid, in this case, Fmoc-N-methyl-L-lysine(Boc).

However, the presence of the methyl group on the α-amino nitrogen can introduce steric hindrance, which may slow down the coupling reaction. To ensure complete and efficient incorporation, researchers often employ double coupling cycles or use more potent coupling reagents. The successful synthesis of peptides containing monomethylated lysine has been achieved by incorporating N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine as a building block via SPPS. nih.govresearchgate.net This methodology is crucial for creating peptides that mimic post-translationally modified proteins, such as histones, allowing for detailed studies of their biological functions. chemicalbook.comnih.govresearchgate.net

A concise method for preparing N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been developed, involving a one-pot reaction for reductive benzylation and reductive methylation, followed by another one-pot reaction for debenzylation and Boc protection. nih.govresearchgate.net This streamlined synthesis makes the building block more accessible for its use in SPPS.

The standardized protocols of Fmoc-based SPPS make Fmoc-N-methyl-L-lysine(Boc) highly compatible with automated peptide synthesizers. chemimpex.com These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping, enabling the rapid and efficient synthesis of numerous peptides. iris-biotech.debeilstein-journals.orgiris-biotech.de The compatibility of this building block with automated systems is a significant advantage for high-throughput screening applications, such as in drug discovery and proteomics research, where large libraries of peptides with specific modifications are required. chemimpex.comchemimpex.com The use of automated synthesizers streamlines the process, ensuring consistency and high purity of the final peptide products. chemimpex.com

The concept of orthogonality in protecting groups is central to the success of SPPS. iris-biotech.depeptide.com It ensures that one type of protecting group can be removed without affecting others, allowing for precise control over the synthesis. biosynth.com The Fmoc/Boc combination in Fmoc-N-methyl-L-lysine(Boc) is a classic example of an orthogonal system. iris-biotech.denih.gov

The Fmoc group, which protects the α-amino group, is labile to basic conditions, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.compeptide.com This allows for its removal at each step of the peptide chain elongation without affecting the acid-labile Boc group on the lysine side chain. chempep.com

Conversely, the Boc group protecting the ε-amino group of the lysine side chain is stable to the basic conditions used for Fmoc removal. chempep.com It is cleaved using strong acids, such as trifluoroacetic acid (TFA), which is typically done at the end of the synthesis to deprotect all acid-labile side-chain protecting groups and cleave the peptide from the solid support simultaneously. chempep.com This orthogonal strategy is critical for synthesizing peptides with specific side-chain modifications. nih.gov

| Protecting Group | Position | Removal Condition | Stability |

| Fmoc | α-amino group | Base (e.g., piperidine) | Stable to acid |

| Boc | ε-amino group | Acid (e.g., TFA) | Stable to base |

Solution-Phase Peptide Synthesis Approaches utilizing Fmoc-N-methyl-L-lysine(Boc)

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides. researchgate.net Fmoc-N-methyl-L-lysine(Boc) can also be effectively utilized in solution-phase peptide synthesis. nih.govresearchgate.net The principles of orthogonal protection are equally important in this approach. acs.org

In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution. A key challenge in solution-phase synthesis is the purification of the product after each step. However, for certain applications, it offers advantages over SPPS. A concise preparation method for N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine has been described that is suitable for both solid-phase and solution-phase synthesis. nih.govresearchgate.netnih.govresearchgate.net One of the challenges in solution-phase synthesis is the risk of diketopiperazine formation, especially when dealing with N-methyl amino acids, which can lead to cleavage of the peptide chain. sci-hub.se

Side Chain Functionalization and Bioconjugation Strategies

The ε-amino group of the lysine residue is a common site for chemical modification and bioconjugation. chempep.com The orthogonal protection strategy offered by Fmoc-N-methyl-L-lysine(Boc) is particularly advantageous for these applications. After the peptide chain is assembled, the Boc group on the lysine side chain can be selectively removed to expose the primary amine for further functionalization.

The ability to selectively deprotect the ε-amino group of the N-methylated lysine residue opens up a wide range of possibilities for designing functional probes. tandfonline.com These probes are essential tools for studying biological systems, allowing researchers to investigate protein-protein interactions, enzyme activity, and cellular localization. nih.govresearchgate.net

For instance, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the deprotected ε-amino group. chempep.com This allows for the creation of tagged peptides that can be used in a variety of assays, such as fluorescence microscopy, flow cytometry, and pull-down experiments. The N-methylation of the lysine residue can also influence the binding properties and specificity of these probes. cymitquimica.com The development of chemical probes for methyl-lysine reader proteins is an active area of research, with the goal of creating tools to better understand the role of lysine methylation in health and disease. tandfonline.comnih.gov

Development of Customizable Chemical Probes and Bioconjugates

The unique structural characteristics of Fmoc-N-methyl-L-lysine(Boc) make it a pivotal building block in the development of sophisticated chemical probes and bioconjugates. Its utility stems from the presence of orthogonally protected amino groups and a stable N-methyl modification on the side chain, which together offer a versatile platform for creating tailored molecules for specific biological investigations. chemimpex.comchemicalbook.com This compound facilitates the precise incorporation of a modifiable lysine residue into a peptide sequence, which can then be functionalized to create tools for studying complex cellular processes. chemimpex.combiosynth.com

The core advantage of using this derivative lies in the ability to selectively deprotect and modify the ε-amino group of the lysine side chain. chempep.com This allows for the site-specific attachment of a wide array of functional moieties, transforming the peptide into a customized probe. The N-methylation of the lysine side chain not only mimics a common post-translational modification but also enhances the stability and specificity of the resulting peptide. chemicalbook.com

Research Findings and Applications

Research has demonstrated that Fmoc-N-methyl-L-lysine(Boc) is particularly valuable for synthesizing peptides that mimic post-translationally modified proteins, such as histones. chemicalbook.com These synthetic peptides serve as powerful probes for exploring the mechanisms of epigenetic regulation. For instance, a peptide containing a monomethylated lysine can be synthesized using this building block to study the binding specificities of "reader" domain proteins or to characterize the activity of demethylase enzymes. researchgate.netnih.gov

A significant finding is that the inclusion of N-methylated lysine residues can confer resistance to enzymatic degradation. nih.gov Peptides containing these modified lysines have been shown to be resistant to cleavage by common proteases like trypsin and lysyl endopeptidase. nih.gov This enhanced stability is a critical feature for chemical probes and bioconjugates intended for use in biological assays or cellular environments, as it increases their functional lifetime and the reliability of experimental results. chemicalbook.comnih.gov

The versatility of the lysine scaffold, exemplified by Fmoc-N-methyl-L-lysine(Boc), allows for the creation of a diverse range of molecular tools. By attaching different reporter groups or effector molecules, researchers can develop probes for various applications. chemimpex.comchempep.com

Interactive Data Table: Applications of Lysine-Based Probes

| Probe/Bioconjugate Type | Functional Moiety Attached | Primary Application(s) | Key Advantage of using Fmoc-N-methyl-L-lysine(Boc) |

| Epigenetic Probes | None (mimics PTM) | Studying histone-modifying enzymes and reader domain interactions. chemicalbook.combiosynth.com | Provides a stable, site-specific mimic of monomethylated lysine. chemicalbook.comresearchgate.net |

| Fluorescently Labeled Peptides | Fluorophores (e.g., TAMRA, Cy5) chempep.com | Tracking peptide localization, protein-protein interaction studies (e.g., FRET). biosynth.comchempep.com | Allows precise positioning of the label on the peptide backbone. |

| Biotinylated Peptides | Biotin | Affinity purification, pull-down assays to identify binding partners. chempep.com | Stable linkage for robust purification of interacting biomolecules. |

| Targeted Bioconjugates | Peptides, antibodies, or other biomolecules | Creating targeted diagnostic tools or therapeutic delivery systems. chemimpex.comchemimpex.com | Forms stable linkages, enhancing the specificity and efficacy of the conjugate. chemimpex.com |

This strategic design streamlines the synthesis of complex peptides, enabling researchers to construct molecules with desired functionalities for a wide range of biomedical and pharmaceutical applications. chemicalbook.com The ability to create these customizable tools is essential for advancing our understanding of protein function, cellular signaling, and disease mechanisms. chemimpex.comchemimpex.com

Impact of N Methylation on Peptide Properties and Biological Activity

Enhanced Metabolic Stability and Resistance to Proteolytic Degradation

A primary advantage of N-methylation is the significant enhancement of a peptide's resistance to enzymatic degradation. researchgate.netnbinno.com Proteases, the enzymes responsible for breaking down peptides and proteins, typically recognize and cleave the amide bonds of the peptide backbone. nbinno.comrsc.org The presence of a methyl group on the amide nitrogen provides steric hindrance, making the bond less accessible to the active site of proteolytic enzymes. nbinno.com This "shielding" effect drastically reduces the susceptibility of the peptide to cleavage, thereby increasing its half-life in biological systems. nih.govresearchgate.netresearchgate.netrsc.org

This enhanced stability has been widely documented. Peptides containing methylated lysines have been shown to resist the action of enzymes like trypsin and lysyl endopeptidase. researchgate.netnih.gov The strategy of N-methylation is inspired by naturally occurring, highly stable peptides like Cyclosporin A, which is multiply N-methylated. researchgate.netcipsm.de This increased stability is a critical factor for improving the therapeutic efficacy of peptide drugs, as it allows the molecule to circulate for longer periods, increasing the probability of reaching its target site. nbinno.comresearchgate.net Studies have demonstrated that substitutions with N-methyl amino acids can significantly enhance stability in serum compared to their non-methylated counterparts. nih.gov

| Peptide/Lipopeptide Analog | Modification | % Remaining Area after 1h Exposure to Serum |

|---|---|---|

| Peptide (Unmodified) | None | 40% |

| Peptide (N-methylated) | N-methyl amino acid substitution | 65% |

| Lipopeptide (Unmodified) | None | 20% |

| Lipopeptide (N-methylated) | N-methyl amino acid substitution | 50% |

This table illustrates the enhanced enzymatic stability of peptides and lipopeptides upon N-methylation, as indicated by the percentage of the compound remaining after one hour of incubation in serum. Data adapted from a study on antimicrobial peptides. nih.gov

Modulation of Peptide Lipophilicity and Bioavailability through N-Methylation

N-methylation is a key strategy for improving the pharmacokinetic properties of peptides, particularly their lipophilicity and bioavailability. nih.govresearchgate.net The addition of a methyl group makes the peptide more lipophilic (fat-soluble), which can enhance its ability to permeate biological membranes. fieldofscience.comnbinno.com This is partly because the modification eliminates a hydrogen bond donor (the amide N-H), which reduces the desolvation penalty required for the peptide to cross the lipid bilayer of cell membranes. fieldofscience.comnih.gov

This increase in lipophilicity often translates to improved bioavailability, including oral bioavailability, which is a major hurdle for peptide-based therapeutics. fieldofscience.comnih.govnih.gov The enhanced membrane permeability allows for better absorption from the gastrointestinal tract. nih.govsemanticscholar.org For example, a study on a cyclopeptidic somatostatin (B550006) analog demonstrated that multiple N-methylations could drastically improve intestinal permeability, resulting in 10% oral bioavailability for a tri-N-methylated version. cipsm.desemanticscholar.org The relationship between N-methylation, conformation, and passive membrane diffusion has been systematically investigated, showing that N-methylated cyclic peptides can achieve drug-like membrane permeability. nih.gov

Influence on Peptide-Protein Interactions and Receptor Binding Affinity

The effect of N-methylation on peptide-protein interactions and receptor binding is complex and highly dependent on the specific location of the modification. nih.govnih.gov By altering the peptide's conformation and removing a hydrogen bond donor, N-methylation can either enhance or diminish binding affinity and selectivity. nih.govnih.gov

In some cases, N-methylation can improve binding affinity by pre-organizing the peptide into its bioactive conformation, which reduces the entropic cost of binding and can lead to faster association rates with its target. nih.gov This conformational rigidity can also enhance receptor subtype selectivity. cipsm.denih.gov A systematic N-methylation scan of the melanocortin agonist MT-II revealed that increasing the number of N-methyl groups improved selectivity for the hMC1R receptor subtype over others. nih.gov

However, if the amide proton that is removed by N-methylation is critical for forming a hydrogen bond with the receptor, the modification can lead to a significant loss of binding activity. nih.gov For instance, in the MT-II study, N-methylation at the D-Phe position resulted in a total loss of binding and activity at all tested melanocortin receptors, indicating the crucial role of this specific amide proton in the peptide-receptor interaction. nih.gov Therefore, N-methylation serves as a powerful tool for fine-tuning receptor interactions and elucidating the specific requirements of a peptide's bioactive conformation. cipsm.de

| Peptide | Modification Site | hMC1R | hMC3R | hMC4R | hMC5R |

|---|---|---|---|---|---|

| MT-II (Unmodified) | None | 0.29 ± 0.04 | 2.0 ± 0.3 | 0.23 ± 0.03 | 15.4 ± 2.2 |

| Peptide 2 | NMe-His | 1.0 ± 0.1 | 32.0 ± 4.0 | 2.6 ± 0.3 | 24.0 ± 3.0 |

| Peptide 5 | NMe-DPhe | >10000 | >10000 | >10000 | >10000 |

| Peptide 6 | NMe-Lys | 0.7 ± 0.1 | 19.0 ± 2.0 | 16.0 ± 2.0 | 40.0 ± 5.0 |

This table shows the binding affinities of singly N-methylated MT-II analogs. Note the dramatic loss of affinity when the D-Phe residue is methylated (Peptide 5), highlighting the position-specific impact of this modification. Data sourced from pharmacological studies on melanocortin receptor subtypes. nih.gov

Applications in Chemical Biology and Rational Drug Design

Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The incorporation of N-methylated amino acids is a key strategy for increasing this stability.

The N-methylation of peptide backbones is a recognized strategy to enhance pharmacological properties, including proteolytic stability, membrane permeability, and conformational rigidity. nih.gov In the context of antiviral research, these enhanced features are highly desirable. While the direct application of Fmoc-N-methyl-L-lysine(Boc) in specific antiviral agents is an area of ongoing research, its utility is demonstrated in the synthesis of N-methylated peptide libraries designed to target viral proteins. For instance, in the development of peptidomimetics against the Influenza A virus, a library of N-methylated peptides was synthesized to identify compounds that could bind to the viral protein hemagglutinin (HA). nih.gov This work involved the stepwise addition of various Fmoc-N-methylated amino acids, including Fmoc-N-Me-Lys(Boc)-OH, to create analogs of promising parent tetrapeptides. nih.gov This approach highlights how Fmoc-N-methyl-L-lysine(Boc) can be used to systematically modify peptide structures to improve their potential as antiviral therapeutics. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a key role in the folding and activation of numerous client proteins, many of which are implicated in cancer progression. As such, Hsp90 has become an important target for cancer therapy. The design of Hsp90 inhibitors often involves creating molecules that can bind to specific sites on the protein, disrupting its function. While specific studies detailing the use of Fmoc-N-methyl-L-lysine(Boc) for Hsp90 inhibitors are emerging, the principles of peptidomimetic design suggest its potential utility. N-methylation can confer the necessary stability and conformational constraint to peptide-based inhibitors, making them more effective drug candidates. Future research may leverage this building block to create potent and selective Hsp90 inhibitors.

Protein methyltransferases are crucial enzymes that regulate cellular processes by adding methyl groups to proteins. Coactivator-associated arginine methyltransferase 1 (CARM1) is one such enzyme linked to tumorigenesis, making it a key therapeutic target. researchgate.net The design of inhibitors for these enzymes often involves creating peptidomimetics that mimic the natural substrates, such as histone tails. nih.govmdpi.com

Researchers have designed peptidomimetics based on the histone H3 tail to study its binding within the CARM1 active site. nih.gov These studies investigate how post-translational modifications, like lysine (B10760008) acetylation, can influence the methylation of nearby arginine residues—a phenomenon known as crosstalk. nih.gov Although these specific studies used acetylated lysine, the synthesis of peptides with methylated lysine, using building blocks like Fmoc-N-methyl-L-lysine(Boc), is essential for fully understanding substrate recognition and designing potent inhibitors that mimic different modification states. By incorporating a stable monomethylated lysine, researchers can probe the enzyme's active site and develop highly specific and potent inhibitors. nih.gov Studies have shown that truncated peptidomimetics can retain potent CARM1 inhibition, with IC50 values in the nanomolar range. nih.gov

| Peptidomimetic Design for CARM1 Inhibition | Research Focus | Key Findings |

| Histone H3 Tail Mimics | Investigating the impact of lysine acetylation on CARM1's recognition of its substrate. | Acetylation of Lys18 in the H3 peptide leads to additional interactions, increasing binding affinity. nih.gov |

| Truncated Peptidomimetics | Developing smaller, potent, and selective CARM1 inhibitors. | Truncated peptidomimetics, including an acetylated hexapeptide, were found to be potent inhibitors with IC50 values in the nM range. nih.gov |

Epigenetic Studies and Histone Tail Peptides

Lysine methylation is a cornerstone of epigenetics, a field that studies how gene expression is regulated without altering the DNA sequence itself. Fmoc-N-methyl-L-lysine(Boc) is an indispensable tool in this area. chemicalbook.com

Post-translational modifications of histone proteins, such as methylation, play a central role in regulating chromatin structure and gene transcription. oup.com The methylation of specific lysine residues on histone tails can either activate or repress gene expression. oup.comsci-hub.se For example, the monomethylation of histone H3 at lysine 4 has been implicated in gene silencing, whereas dimethylation or trimethylation at the same site is correlated with active genes. sci-hub.se

To study these processes, scientists require synthetic histone tail peptides with precisely placed methylation marks. peptide.com Fmoc-N-methyl-L-lysine(Boc) allows for the creation of these critical research tools, enabling detailed investigation into how different methylation states are read by the cellular machinery to control gene expression and other biological outcomes. chemicalbook.comnih.gov

The synthesis of peptides containing monomethylated lysine is achieved using Fmoc-based solid-phase peptide synthesis (SPPS). sci-hub.senih.gov Fmoc-N-methyl-L-lysine(Boc) is used as a building block during the stepwise assembly of the peptide chain. sci-hub.seresearchgate.net The Fmoc group on the alpha-amino group is removed at each step to allow the chain to elongate, while the Boc group on the side chain protects the N-methyl-amine. This Boc group is stable during the synthesis but is easily removed during the final cleavage of the peptide from the resin support, typically using trifluoroacetic acid (TFA). peptide.com

This methodology provides an efficient route to high-purity, site-specifically monomethylated peptides. sci-hub.se For example, a fragment of the histone H3 N-terminal tail containing a monomethylated lysine was successfully synthesized using this building block. sci-hub.se Peptides containing these methylated lysines have also been shown to be resistant to certain enzymes like trypsin, which enhances their stability in biological experiments. nih.govresearchgate.net

| Properties of Fmoc-N-methyl-L-lysine(Boc) | |

| Appearance | White powder chemicalbook.com |

| Typical Synthesis Yield | 93% chemicalbook.com |

| Melting Point | 85-87°C chemicalbook.com |

| Application | Solid-Phase Peptide Synthesis (SPPS) nih.gov |

| Function | Building block for site-specific incorporation of monomethylated lysine chemicalbook.comsci-hub.se |

Development of Modified Peptides for Targeted Therapeutic Applications

The therapeutic potential of natural peptides is often limited by their poor pharmacokinetic properties, such as short in-vivo half-life and lack of oral availability cipsm.deresearchgate.net. A prominent strategy to overcome these limitations and enhance the "druggability" of peptides is N-methylation, which involves adding a methyl group to a nitrogen atom of the peptide backbone nih.gov. The incorporation of N-methylated amino acids, using building blocks like Fmoc-N-methyl-L-lysine(Boc), can significantly improve the metabolic stability, bioavailability, and receptor binding affinity of peptide drug candidates nih.govresearchgate.net.

N-methylation enhances a peptide's resistance to enzymatic degradation by proteases, a primary clearance mechanism in the body researchgate.netresearchgate.net. This modification eliminates the possibility of inter- and intra-molecular hydrogen bond formation at the amide nitrogen, which can alter the peptide's secondary structure and conformation nih.gov. This conformational constraint can lead to improved receptor selectivity and binding affinity nih.gov. Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity can improve a peptide's ability to cross biological membranes, leading to enhanced intestinal permeability and oral bioavailability cipsm.deresearchgate.net.

Research has demonstrated the successful application of this strategy in various therapeutic areas. For instance, a full N-methyl scan of the somatostatin (B550006) analog, the Veber-Hirschmann peptide, showed that multiple N-methylations could drastically improve metabolic stability and intestinal permeability, resulting in significant oral bioavailability for a tri-N-methylated version cipsm.de. Similarly, in the field of antimicrobial peptides (AMPs), substitution with N-methyl amino acids has been shown to enhance stability in serum, which is a crucial property for systemic therapeutic efficacy nih.gov. The use of Fmoc-N-methyl-L-lysine(Boc) in solid-phase peptide synthesis (SPPS) provides a precise and efficient method for introducing this critical modification at specific sites within a peptide sequence to create tailored therapeutic agents researchgate.netchemimpex.comnih.gov.

| Property | Effect of N-Methylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased resistance to proteolytic degradation | Steric hindrance at the amide bond prevents protease binding and cleavage. | nih.govresearchgate.net |

| Bioavailability | Improved oral and systemic bioavailability | Increased lipophilicity and reduced hydrogen bond donor capacity enhances membrane permeability. | cipsm.deresearchgate.net |

| Receptor Binding & Selectivity | Can be enhanced or modulated | N-methylation restricts conformational flexibility, "locking" the peptide into a bioactive conformation. | cipsm.denih.gov |

| Conformation | Alters secondary structure | Eliminates amide N-H, preventing its participation in hydrogen bonding networks (e.g., in α-helices or β-sheets). | nih.gov |

Protein Engineering for Elucidating Protein Structure-Function Relationships

Fmoc-N-methyl-L-lysine(Boc) serves as a critical tool in protein engineering, enabling detailed investigations into protein structure-function relationships chemimpex.comchemimpex.com. By allowing the site-specific incorporation of a methylated lysine residue into a peptide sequence, researchers can mimic post-translational modifications (PTMs) and systematically probe their effects on protein behavior researchgate.netnih.gov. Lysine methylation is a vital PTM that plays a key role in regulating the function of proteins such as histones, thereby influencing gene expression and other cellular processes researchgate.netpeptide.com.

The ability to synthesize peptides and protein fragments containing N-methylated lysine at a precise position is essential for dissecting the molecular mechanisms underlying these regulatory functions peptide.com. For example, synthetic histone tail peptides containing monomethylated lysine, prepared using Fmoc-Lys(Boc,Me)-OH, are instrumental in studying how this specific modification is recognized by other proteins ("readers") to control chromatin structure and function peptide.com.

Introducing an N-methyl group into a peptide backbone can significantly alter its conformational properties researchgate.net. The removal of the amide proton disrupts local hydrogen-bonding networks, which can destabilize or modify secondary structures like α-helices and β-sheets nih.gov. This allows engineers and chemists to modulate peptide conformation deliberately. By creating libraries of systematically N-methylated peptides, it is possible to screen for bioactive conformations and elucidate the specific structural requirements for a peptide's interaction with its target, such as an enzyme or receptor cipsm.de. This approach has proven valuable in increasing the selectivity of peptide antagonists for different integrin subtypes, demonstrating the utility of N-methylation in clarifying the bioactive conformation of peptides cipsm.de.

| Area of Study | Application | Information Gained | Reference |

|---|---|---|---|

| Epigenetics | Synthesis of monomethylated histone tail peptides. | Investigates the role of lysine methylation in chromatin regulation and protein-protein recognition. | peptide.compeptide.com |

| Enzymology | Creation of peptide substrates or inhibitors with methylated lysine. | Probes how methylation affects enzyme activity, substrate recognition, and resistance to proteolysis. | researchgate.net |

| Receptor Binding | Development of N-methylated peptide libraries for screening. | Identifies the bioactive conformation of a peptide and enhances selectivity for specific receptor subtypes. | cipsm.de |

| Structural Biology | Incorporation into peptides for conformational analysis. | Determines the impact of backbone N-methylation on secondary structure and overall peptide folding. | researchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization of Fmoc N Methyl L Lysine Boc and Its Peptide Conjugates

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular identity of Fmoc-N-methyl-L-lysine(Boc). By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The experimentally determined mass is compared against the theoretical mass calculated from its molecular formula, C₂₇H₃₄N₂O₆. sigmaaldrich.com

Furthermore, HRMS is pivotal in isotopic tracing studies. Isotopically labeled versions of related lysine (B10760008) derivatives, such as those containing ¹³C or ¹⁵N, are used as internal standards in clinical mass spectrometry and metabolic flux analysis. medchemexpress.comisotope.comisotope.comeurisotop.com These labeled compounds allow for precise quantification in complex biological matrices. While direct isotopic tracing data for Fmoc-N-methyl-L-lysine(Boc) is not detailed in the provided context, the methodology is directly applicable. By synthesizing the compound with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track its incorporation into peptides and study the metabolic fate of the resulting peptide conjugates.

Table 1: Molecular Properties of Fmoc-N-methyl-L-lysine(Boc)

| Property | Value |

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol sigmaaldrich.com |

| CAS Number | 197632-76-1 sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of Fmoc-N-methyl-L-lysine(Boc) and its peptide conjugates at an atomic level. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. For instance, ¹H-NMR spectra of similar Fmoc-protected amino acids show characteristic signals for the aromatic protons of the Fmoc group, the protons of the lysine side chain, and the protons of the Boc protecting group. researchgate.netscienceopen.comchemicalbook.com

Spectroscopic Techniques for Secondary Structure Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. chapman.edu When Fmoc-N-methyl-L-lysine(Boc) is incorporated into a peptide chain, the N-methylation can significantly impact the peptide's conformational preferences. nih.gov The N-methyl group on the amide backbone removes a hydrogen bond donor, which can destabilize or modify regular secondary structures like α-helices and β-sheets. nih.gov

Chromatographic Techniques for Purity Assessment and Chiral Resolution (e.g., HPLC, Capillary Electrophoresis)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical and chiral purity of Fmoc-N-methyl-L-lysine(Boc).

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound and its peptide conjugates. Purity levels for commercially available Fmoc-N-methyl-L-lysine(Boc) are typically reported as ≥97% or ≥98% as determined by HPLC. fishersci.comjk-sci.com For synthetic peptides, RP-HPLC is used to monitor the progress of the synthesis, identify byproducts, and purify the final product to a high degree (typically >95%). chapman.edu The purity of the starting Fmoc-amino acids is critical, as impurities can be incorporated into the peptide sequence, complicating purification and affecting the final yield and purity of the peptide. ajpamc.com

Chiral Resolution: Ensuring the enantiomeric purity of amino acid derivatives is crucial in peptide synthesis. The presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides with altered biological properties. Chiral HPLC is employed to resolve the L- and D-enantiomers of Fmoc-protected amino acids. chemimpex.com Various chiral stationary phases (CSPs), including polysaccharide-based and macrocyclic glycopeptide-based columns, have proven effective for the enantioseparation of a wide range of N-Fmoc amino acids. nih.govsigmaaldrich.comphenomenex.comwindows.net These methods allow for the precise quantification of enantiomeric excess (ee), ensuring that the starting material meets the high purity standards (e.g., >99% ee) required for peptide synthesis. windows.net

Table 2: Representative Chromatographic Methods for Analysis of Fmoc-Amino Acids

| Technique | Stationary Phase | Mobile Phase Example | Application |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Chemical Purity Assessment ajpamc.comwindows.net |

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile with 0.1% TFA | Chiral Resolution phenomenex.comwindows.net |

| Chiral HPLC | Zwitterionic (e.g., ZWIX(+)) | MeOH/MeCN with TEA/FA | Chiral Resolution nih.gov |

Comparative Studies with Unmodified and Other Modified Lysine Derivatives

Structural and Functional Distinctions from Fmoc-Lys(Boc)-OH

Fmoc-N-methyl-L-lysine(Boc) and Fmoc-Lys(Boc)-OH are foundational building blocks in solid-phase peptide synthesis (SPPS), yet the presence of a single methyl group on the side-chain nitrogen of the former introduces critical distinctions. nih.govchemicalbook.comchemimpex.com

Structurally, both compounds feature an alpha-amino group protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and a side-chain epsilon-amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group. nbinno.com The defining difference is the N-methylation of the ε-amino group in Fmoc-N-methyl-L-lysine(Boc). peptide.com This modification converts the secondary amine of the Boc-protected lysine (B10760008) side chain into a tertiary amine.

Functionally, this N-methylation has several significant consequences. The methyl group increases the steric bulk and hydrophobicity of the lysine side chain. nih.govresearchgate.net While lysine methylation maintains the positive charge at physiological pH, the addition of methyl groups can subtly alter the pKa of the ε-amino group and its capacity for hydrogen bonding. nih.govnih.gov In peptide synthesis, the primary function of Fmoc-N-methyl-L-lysine(Boc) is to introduce site-specifically monomethylated lysine residues into a peptide sequence. nih.govresearchgate.net This is crucial for studying post-translational modifications (PTMs), as lysine methylation is a key regulator of protein function and gene expression in biological systems. researchgate.netmdpi.com In contrast, Fmoc-Lys(Boc)-OH is used to incorporate a standard, unmodified lysine residue, whose side chain can be later modified if desired. chemimpex.com The N-methylation also impacts the reactivity of the lysine side chain; for instance, monomethylation can increase the nucleophilicity of the ε-nitrogen, potentially affecting its reactivity with other molecules. nih.gov

| Feature | Fmoc-N-methyl-L-lysine(Boc) | Fmoc-Lys(Boc)-OH |

|---|---|---|

| ε-Amino Group | Tertiary Amine (N-methylated, Boc-protected) | Secondary Amine (Boc-protected) |

| Steric Hindrance | Increased due to methyl group | Standard |

| Hydrophobicity | Slightly increased | Standard |

| Primary Synthetic Use | Incorporation of site-specific monomethylated lysine | Incorporation of standard lysine |

| Biological Mimicry | Mimics post-translational lysine methylation | Represents unmodified lysine residue |

Evaluation of N-Ethyl Lysine and Other α-Alkylated Analogues

Expanding beyond N-methylation, other alkylated lysine derivatives provide further tools for modifying peptide properties. Comparing N-methyl with N-ethyl and other larger alkyl groups on the ε-amino group reveals a trend in how alkyl chain length affects peptide characteristics. The synthesis of ε-N-ethyl-L-lysine has been described, allowing for its incorporation into peptides. researchgate.netcdnsciencepub.com

Increasing the alkyl group size from methyl to ethyl or larger analogues progressively enhances the hydrophobicity and steric bulk of the lysine side chain. This can have profound effects on peptide folding, stability, and receptor interactions. While N-methylation is a common biological modification, larger N-alkyl groups are generally not, making them useful as probes to study the steric and hydrophobic tolerance of biological systems. nih.gov

Furthermore, N-alkylation, including methylation, can increase a peptide's resistance to enzymatic degradation by proteases like trypsin, which typically cleaves at the C-terminal side of lysine and arginine residues. nih.gov This increased stability is a desirable attribute for therapeutic peptides. The simplest form of this modification, N-methylation, often improves pharmacokinetic properties, enhances bioavailability, and can modulate biological activity. nih.govresearchgate.netingentaconnect.com While direct comparative data is limited, it is expected that N-ethylation would confer even greater proteolytic resistance due to increased steric hindrance, though potentially at the cost of reduced binding affinity if the active site has limited space.

| Analogue | Key Feature | Impact on Peptide Properties | Biological Relevance |

|---|---|---|---|

| N-Methyl Lysine | Smallest alkyl modification | Increases stability and lipophilicity; mimics PTMs. researchgate.net | Common post-translational modification. researchgate.net |

| N-Ethyl Lysine | Increased alkyl chain length | Further increases hydrophobicity and steric bulk; expected to enhance proteolytic resistance. researchgate.net | Primarily a synthetic probe. |

| Other N-Alkyl Lysines | Larger alkyl groups (e.g., propargyl, allyl) | Used to create specific inhibitors or labeling intermediates for enzymes like demethylases. nih.gov | Used as chemical biology tools. nih.gov |

Comparative Analysis of Orthogonal Protecting Group Chemistry in Lysine Derivatives

The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed under different conditions, a concept known as orthogonality. peptide.com Fmoc-N-methyl-L-lysine(Boc) utilizes the common Fmoc/Boc orthogonal scheme, where the Nα-Fmoc group is removed by a base (like piperidine) and the Nε-Boc group is removed by an acid (like trifluoroacetic acid, TFA). nbinno.comiris-biotech.de This allows for the sequential elongation of the peptide chain without affecting the side-chain protection.

However, for more complex modifications like side-chain branching or cyclization, a third, even more selectively removable protecting group may be required for the lysine side chain. This has led to the development of a diverse array of lysine derivatives with different side-chain protecting groups that are orthogonal to both Fmoc and Boc. peptide.comsigmaaldrich.com

These "super-orthogonal" protecting groups include:

Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These are highly acid-labile groups that can be removed with very dilute TFA (e.g., 1%) or other mild acidic conditions, leaving tBu-based groups like Boc intact. sigmaaldrich.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are cleaved by treatment with hydrazine, which does not affect acid-labile (Boc, tBu) or base-labile (Fmoc) groups. sigmaaldrich.comiris-biotech.de

Alloc (Allyloxycarbonyl): This group is removed by palladium-catalyzed reactions, offering another distinct set of deprotection conditions compatible with both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de

The choice of protecting group strategy depends on the desired final peptide structure. While the Fmoc/Boc scheme of Fmoc-N-methyl-L-lysine(Boc) is sufficient for creating linear peptides with methylated lysine, the synthesis of a branched peptide where a second peptide chain is grown off the lysine side chain would necessitate a derivative like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH. sigmaaldrich.comiris-biotech.de

| Protecting Group | Cleavage Condition | Orthogonal To | Primary Use |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) | Fmoc (Base-labile) | Standard side-chain protection in Fmoc-SPPS. nbinno.com |

| Z (Benzyloxycarbonyl) | Strong Acid (e.g., HF) or Hydrogenolysis | Boc (Mild Acid-labile) | Used in Boc-SPPS and solution-phase synthesis. nbinno.com |

| Mtt (4-Methyltrityl) | Very Mild Acid (e.g., 1% TFA) | Fmoc, Boc, tBu | On-resin side-chain modification/cyclization. sigmaaldrich.com |

| Dde/ivDde | Hydrazine | Fmoc, Boc, tBu | On-resin side-chain modification/cyclization. iris-biotech.de |

| Alloc (Allyloxycarbonyl) | Palladium(0) catalyst | Fmoc, Boc, tBu | On-resin side-chain modification/cyclization. iris-biotech.de |

Influence of D- vs. L-Isomerism on Peptide Conformation and Activity

Amino acids, with the exception of glycine, exist as one of two stereoisomers, or enantiomers: the L-form or the D-form. quora.com Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. nih.gov Fmoc-N-methyl-L-lysine(Boc) incorporates the natural L-isomer. However, the deliberate incorporation of D-amino acids, including a hypothetical D-isomer of Fmoc-N-methyl-lysine(Boc), is a powerful strategy in peptide design. nbinno.com

The substitution of an L-amino acid with its D-counterpart can dramatically alter a peptide's three-dimensional structure. nih.gov While L-amino acids favor the formation of right-handed α-helices, D-amino acids can disrupt these structures or induce turns and other secondary structures, such as β-hairpins, particularly when placed strategically in a sequence. rsc.org

This conformational change has two major functional consequences:

Biological Activity: The precise 3D shape of a peptide is often critical for its ability to bind to its biological target (e.g., a receptor or enzyme). Changing the stereochemistry at a single position can significantly enhance or diminish this binding and, consequently, the peptide's activity.

Proteolytic Stability: Natural proteases are stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are often highly resistant to degradation by these enzymes, which can significantly increase their in vivo half-life, a major advantage for therapeutic peptides. researchgate.netnih.gov

Studies combining N-methylation and heterochirality (the use of both L- and D-amino acids) have shown that these modifications can work synergistically to stabilize specific conformations, such as β-turns. rsc.org Therefore, using a D-isomer of N-methyl-lysine could be a viable strategy to create peptides with both enhanced stability and unique, well-defined structures. rsc.org

Emerging Trends and Future Research Directions

Advancements in Sustainable and Efficient Peptide Production Methodologies

The chemical synthesis of peptides, particularly those containing modified residues, is often associated with high solvent consumption and the use of hazardous reagents. advancedchemtech.com Consequently, a major trend in peptide chemistry is the development of greener and more efficient production methods. advancedchemtech.com

Sustainable Solvents and Processes: Traditional solid-phase peptide synthesis (SPPS) relies heavily on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which pose significant environmental and health concerns. rsc.orgrsc.org Research has demonstrated that propylene (B89431) carbonate can serve as a viable green polar aprotic solvent to replace both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.orgrsc.orgresearchgate.net Studies have shown that peptide synthesis, including coupling and deprotection steps, can be performed in propylene carbonate with chemical yields and purity comparable to those achieved with conventional solvents. rsc.orgresearchgate.net

Another key area of advancement is the reduction of solvent waste. A significant portion of the waste generated during peptide synthesis comes from the extensive washing steps required. advancedchemtech.com Innovative protocols are being developed to minimize this, such as combining the coupling and Fmoc-deprotection steps into a single operation, which can save up to 75% of the solvent. peptide.com Furthermore, the development of N- to C-peptide synthesis presents a paradigm shift from the conventional C- to N-direction. This alternative approach could reduce the reliance on certain protecting groups and excess reagents, offering a more atom-economical and sustainable manufacturing process. chemrxiv.orgnih.govgfpp.fr

Efficiency in N-Methylation: The process of N-methylation itself is also a target for optimization. Traditional on-resin N-methylation is a three-step procedure that can be time-consuming. acs.org Recent studies have focused on accelerating this process, successfully reducing the total procedure time from approximately 4 hours to just 40 minutes through method optimization. acs.orgresearchgate.net This acceleration has been shown to be effective using various laboratory equipment, including standard shakers, microwave synthesizers, and ultrasonic baths, making the modification more accessible and efficient. acs.orgresearchgate.net Micro-flow technologies are also being explored to achieve high-yielding peptide bond formation with sterically hindered N-methyl amino acids in shorter timeframes. nagoya-u.ac.jp

| Parameter | Conventional SPPS | Emerging Sustainable Approaches |

|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF) rsc.orgrsc.org | Propylene Carbonate, other green solvents rsc.orgrsc.orgresearchgate.net |

| Process Waste | High, due to extensive washing steps advancedchemtech.com | Reduced through in-situ Fmoc removal and process optimization peptide.com |

| Synthesis Direction | C- to N-terminus nih.gov | Exploration of N- to C-terminus synthesis for better atom economy chemrxiv.orgnih.gov |

| N-Methylation Time | Approximately 4 hours on-resin acs.org | Reduced to ~40 minutes with optimized methods acs.orgresearchgate.net |

Integration of Fmoc-N-methyl-L-lysine(Boc) into Complex Bioconjugate Systems

The unique structural features of Fmoc-N-methyl-L-lysine(Boc) make it a valuable component in the construction of complex bioconjugates. Bioconjugation, the process of linking biomolecules, is essential for developing targeted therapeutics, diagnostic tools, and advanced research probes. chemimpex.comchemimpex.com

The lysine (B10760008) residue, with its side-chain amino group, is a common site for attaching other molecules, such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains. chempep.com The use of Fmoc-Lys(Boc)-OH and its N-methylated counterpart in peptide synthesis allows for the precise placement of a reactive handle within a peptide sequence. nbinno.com The orthogonal protection scheme, where the α-amino group is protected by Fmoc and the ε-amino group by Boc, enables the selective deprotection of the side chain. nbinno.com This selective deprotection is crucial for site-specific modification, ensuring that the conjugate is formed at the desired location on the peptide. chempep.com

This capability is particularly important in the development of peptide-based drug delivery systems and targeted therapies. chemimpex.comchemimpex.com By incorporating Fmoc-N-methyl-L-lysine(Boc), researchers can first synthesize a peptide with enhanced stability and conformational properties due to N-methylation, and then use the lysine side chain to attach a cytotoxic drug, an imaging agent, or a molecule that targets a specific cell type. This dual functionality—enhancing peptide properties and providing a conjugation site—is driving the integration of this compound into increasingly sophisticated bioconjugate systems for therapeutic and diagnostic applications. chemimpex.comchemimpex.com

Rational Design of Methylation-Sensitive Chemical Probes for Cellular Processes

Post-translational modifications (PTMs) of proteins, such as the methylation of lysine residues on histones, are critical for regulating gene expression and other cellular processes. nih.gov The study of these epigenetic mechanisms requires specialized tools, and Fmoc-N-methyl-L-lysine(Boc) is proving to be instrumental in their development. peptide.comchemicalbook.com

This amino acid derivative is used to synthesize site-specifically monomethylated peptide fragments, often corresponding to histone tails. peptide.comchemicalbook.comnih.gov These synthetic methylated peptides serve as essential reagents for studying the "reader" domains—proteins that recognize and bind to specific PTMs. nih.govnih.gov By understanding how these reader domains (e.g., bromodomains, chromodomains) interact with methylated lysine, researchers can elucidate their roles in health and disease. nih.gov

The development of high-quality "chemical probes"—potent and selective small molecules that can modulate the activity of these reader domains—is a major goal in chemical biology and drug discovery. nih.govresearchgate.net Synthetic peptides containing N-methylated lysine are crucial for the initial stages of this process, including assay development and structural studies of reader domain-ligand interactions. researchgate.net The rational design of these probes aims to create tools that can be used to interrogate the biological function of specific reader proteins, validate them as therapeutic targets, and serve as starting points for drug development programs targeting diseases like cancer and inflammation. nih.govnih.govresearchgate.net

| Application Area | Specific Use | Research Goal |

|---|---|---|

| Histone Peptide Synthesis | Incorporation into synthetic histone tail fragments peptide.comchemicalbook.com | Mimic natural post-translational modifications for in vitro studies. |

| Reader Domain Studies | Probing interactions with proteins that bind methylated lysine nih.gov | Elucidate the function of epigenetic reader proteins. |

| Chemical Probe Development | Used in assays to screen for inhibitors of reader domains nih.govresearchgate.net | Develop selective modulators of epigenetic targets for therapeutic use. |

Computational Approaches for Predicting N-Methylation Effects on Peptide Conformation and Activity

The introduction of an N-methyl group into a peptide backbone has profound effects on its conformation, which in turn influences its biological activity and pharmacokinetic properties. nih.govrsc.orgresearchgate.net Predicting these conformational changes is a significant challenge and a key area where computational chemistry is making substantial contributions.

Molecular dynamics (MD) simulations and other computational methods are increasingly used to model N-methylated peptides and characterize their structural ensembles. rsc.org These approaches can predict the solution structures of N-methylated cyclic peptides and assess the energetic costs of transferring them from an aqueous environment to a membrane, providing insights into their permeability. nih.gov For instance, computational studies have successfully predicted that the permeability of cyclic peptides can be highly dependent on the number and position of N-methyl groups. nih.gov

Quantum chemical calculations, such as density functional theory (DFT), are also employed to understand how N-methylation affects properties like aqueous solubility, lipophilicity, and the energy barrier between cis and trans amide bond isomers. rsc.org These computational models can reveal that N-methylation can increase lipophilicity and aqueous solubility simultaneously, while also lowering the energy barrier for cis/trans isomerization. rsc.org As force fields and simulation methods continue to improve, the ability to accurately predict the structures of N-methylated peptides de novo will become a powerful tool for the rational design of peptide therapeutics with optimized conformational and pharmacokinetic profiles. rsc.org

Q & A

Q. What are the synthetic strategies for preparing Fmoc-N-methyl-L-lysine(Boc), and how do they ensure selective protection of amino groups?

The synthesis involves sequential reductive benzylation and methylation to introduce the methyl group at the ε-amino position of lysine, followed by Boc protection. The α-amino group is protected with Fmoc, which is stable under acidic conditions. Selective deprotection is achieved using catalytic hydrogenolysis for benzyl groups and TFA for Boc removal, ensuring orthogonal protection for SPPS compatibility .

Q. How do Fmoc and Boc protecting groups facilitate controlled peptide chain elongation in solid-phase synthesis?

The Fmoc group on the α-amino group is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative coupling of amino acids. The Boc group on the ε-amino lysine side chain remains intact during Fmoc deprotection but is cleaved under acidic conditions (e.g., 95% TFA), allowing selective side-chain modification post-synthesis. This orthogonality is critical for synthesizing methylated lysine-containing peptides .

Q. What analytical methods are recommended for verifying the purity and enantiomeric integrity of Fmoc-N-methyl-L-lysine(Boc)?